2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Overview
Description
2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a fascinating compound in the world of organic chemistry. Known for its complex structure and multi-functional groups, it garners interest for potential applications in various scientific fields. Its unique structure combines the properties of a benzothiophene moiety with the reactive nature of a Schiff base, making it a rich subject for exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process:
Formation of the Schiff Base: : This step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an amine derivative to form the Schiff base.
Cyclization Reaction: : The Schiff base undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the benzothiophene core.
Introduction of the Carbonitrile Group: : The final step includes the incorporation of the carbonitrile group, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial-scale production would leverage similar synthetic routes, optimized for yield and efficiency. Key considerations would include:
Reaction Yield Optimization: : Adjusting temperature, solvent, and reactant concentrations to maximize output.
Catalysts: : Employing catalysts to accelerate reaction rates and improve selectivity.
Purification: : Utilizing techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: This compound is reactive, participating in various types of chemical reactions:
Oxidation: : Potential to form oxidized derivatives using oxidizing agents like permanganates or peroxides.
Reduction: : Reduction can yield different structural forms depending on the reagents used, such as hydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiophene ring or the Schiff base moiety.
Oxidation: : Reagents like KMnO4, H2O2, or O2 under catalytic conditions.
Reduction: : Reagents like LiAlH4 or NaBH4.
Substitution: : Halogenating agents or nucleophiles in appropriate solvents and under suitable temperature conditions.
Major Products: The reactions generally yield:
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Reduced Schiff bases or modified benzothiophene derivatives.
Substitution: : Halogenated or alkylated products, depending on the substituents introduced.
Scientific Research Applications
In Chemistry:
Catalysis: : As ligands or intermediates in catalytic cycles.
Material Science: : Building blocks in the synthesis of novel materials with specific electronic properties.
Enzyme Inhibition: : Potential inhibitors of certain enzymes due to the Schiff base functionality.
Biological Probes: : Used in the study of biological mechanisms and interactions.
Therapeutic Agents: : Investigated for anti-cancer, anti-microbial, or anti-inflammatory properties.
Drug Development: : As lead compounds in the development of new pharmaceuticals.
Dye and Pigment Production: : Precursors in the synthesis of dyes and pigments.
Polymer Additives: : Used to modify properties of polymers for specific applications.
Mechanism of Action
The compound's mechanism of action, particularly in biological systems, involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, DNA, or cell receptors.
Pathways Involved: : It can modulate signaling pathways, inhibit enzymatic activity, or alter gene expression, depending on the target and application.
Comparison with Similar Compounds
Unique Features:
The combination of a benzothiophene core with a Schiff base and carbonitrile group makes it uniquely versatile.
Enhanced reactivity and potential for diverse applications.
2-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: : Similar structure but with chlorine substituents.
2-[(E)-[(3,5-difluoro-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: : Substitution of bromine with fluorine.
There you go! Let me know if there's anything else you'd like to dive into.
Properties
IUPAC Name |
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2OS/c17-10-5-9(15(21)13(18)6-10)8-20-16-12(7-19)11-3-1-2-4-14(11)22-16/h5-6,8,21H,1-4H2/b20-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOIEMWVTYTIGF-DNTJNYDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC(=C3)Br)Br)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416302 | |
Record name | F1018-0174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-55-1 | |
Record name | F1018-0174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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